![molecular formula C16H15NO2 B5583739 N-(4-hydroxy-2-methylphenyl)-3-phenylacrylamide](/img/structure/B5583739.png)
N-(4-hydroxy-2-methylphenyl)-3-phenylacrylamide
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-hydroxy-2-methylphenyl)-3-phenylacrylamide can involve palladium-catalyzed reactions leading to multiple arylations via C-C and C-H bond cleavages, as demonstrated by Wakui et al. (2004) in the synthesis of tetraarylethanes and diaryl isochromanones (Wakui et al., 2004). Another approach involves the reaction of methacryloyl chloride with aminophenols to produce related compounds, showcasing the versatility in synthetic methods for such aromatic amides (Jiashen, 2008).
Molecular Structure Analysis
The molecular structure of related compounds can be complex, with crystallographic studies revealing details about their conformation and arrangement. For instance, Al-Hourani et al. (2016) described the synthesis and crystal structure of a tetrazole derivative, highlighting the importance of X-ray crystallography in understanding the spatial arrangement of such molecules (Al-Hourani et al., 2016).
Chemical Reactions and Properties
N-(4-hydroxy-2-methylphenyl)-3-phenylacrylamide and its analogs participate in various chemical reactions, displaying a range of properties. For example, the reactivity and functionalization of related compounds can be manipulated through specific catalysts and conditions, as shown in the synthesis and evaluation of antimicrotubule agents by Stefely et al. (2010) (Stefely et al., 2010).
properties
IUPAC Name |
(E)-N-(4-hydroxy-2-methylphenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2/c1-12-11-14(18)8-9-15(12)17-16(19)10-7-13-5-3-2-4-6-13/h2-11,18H,1H3,(H,17,19)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSHHPSOSGFDXHH-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)NC(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)O)NC(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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